3-Cyclohexyl-1,1-diethylurea
Description
Structure
3D Structure
Properties
IUPAC Name |
3-cyclohexyl-1,1-diethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-3-13(4-2)11(14)12-10-8-6-5-7-9-10/h10H,3-9H2,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNADTBMMQHPLQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402073 | |
| Record name | 3-cyclohexyl-1,1-diethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57883-78-0 | |
| Record name | 3-cyclohexyl-1,1-diethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-CYCLOHEXYL-1,1-DIETHYLUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Data Tables
Advanced Analytical Characterization of 3 Cyclohexyl 1,1 Diethylurea
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing precise information about the chemical environment of hydrogen and carbon atoms within the molecular framework.
Proton (¹H) NMR spectroscopy offers a unique fingerprint of a molecule by mapping the chemical shifts, multiplicities, and coupling constants of its hydrogen atoms. For 3-Cyclohexyl-1,1-diethylurea, the ¹H NMR spectrum provides key signals that confirm the presence of the cyclohexyl and diethylamino moieties.
In a typical analysis using a 400 MHz spectrometer with deuterated chloroform (B151607) (CDCl₃) as the solvent, the following characteristic signals are observed rsc.org:
A doublet at approximately 4.16 ppm, which corresponds to the proton of the amide (N-H) group. Its coupling to the adjacent methine proton on the cyclohexyl ring is evident from the splitting pattern.
A multiplet signal between 3.60 and 3.52 ppm is assigned to the methine proton (-CH-) on the cyclohexyl ring directly attached to the urea (B33335) nitrogen.
A quartet at 3.18 ppm arises from the four methylene (B1212753) protons (-CH₂-) of the two ethyl groups, coupled to the adjacent methyl protons.
A series of multiplets in the upfield region, from 1.87 to 0.97 ppm, correspond to the remaining protons of the cyclohexyl ring and the methyl protons (-CH₃) of the ethyl groups. rsc.org
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 4.16 | d, J = 7.6 Hz | 1H | NH |
| 3.60 – 3.52 | m | 1H | Cyclohexyl-CH |
| 3.18 | q, J = 6.8 Hz | 4H | N-(CH₂ CH₃)₂ |
| 1.87 – 1.83 | m | 2H | Cyclohexyl-CH₂ |
| 1.62 – 1.48 | m | 3H | Cyclohexyl-CH₂ |
| 1.32 – 1.22 | m | 2H | Cyclohexyl-CH₂ |
| 1.07 – 0.97 | m | 9H | Cyclohexyl-CH₂ & N-(CH₂CH₃ )₂ |
Data obtained in CDCl₃ at 400 MHz. rsc.org
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for confirmation of the total carbon count and the types of carbon environments (e.g., carbonyl, aliphatic).
The ¹³C NMR spectrum of this compound shows a characteristic downfield signal for the carbonyl carbon of the urea group, along with signals for the carbons of the cyclohexyl ring and the ethyl groups rsc.org.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 156.6 | C =O (Urea) |
| 49.2 | Cyclohexyl-C H |
| 41.0 | N-(C H₂CH₃)₂ |
| 34.0 | Cyclohexyl-C H₂ |
| 25.7 | Cyclohexyl-C H₂ |
| 25.1 | Cyclohexyl-C H₂ |
| 13.8 | N-(CH₂C H₃)₂ |
Data obtained in CDCl₃ at 100 MHz. rsc.org
While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning signals and confirming the connectivity between atoms. A COSY spectrum would show correlations between coupled protons, for instance, between the N-H proton and the cyclohexyl methine proton. An HMBC spectrum would reveal long-range (2-3 bond) correlations between protons and carbons, such as the correlation from the ethyl methylene protons to the carbonyl carbon, thereby confirming the structure of the urea functionality.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
HRMS is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places.
Q-TOF mass spectrometers are frequently employed for the analysis of unknown compounds due to their high resolution and mass accuracy. For this compound (molecular formula C₁₁H₂₂N₂O), the expected monoisotopic mass is 198.1732 Da. When analyzed via electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ would have an accurate mass of 199.1810 Da. uni.lu The high resolving power of a Q-TOF instrument allows for the differentiation of compounds with the same nominal mass but different elemental compositions, thus confirming the molecular formula. researchgate.net The technique has been successfully used to identify the related compound 3-cyclohexyl-1,1-dimethylurea (B1622496) in environmental water samples, demonstrating its efficacy for structural confirmation of this class of compounds. researchgate.netnih.govacs.org
Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure. For the [M+H]⁺ ion of this compound, characteristic fragmentation pathways would include:
Cleavage of the urea bond, leading to fragments corresponding to the cyclohexyl isocyanate moiety or the diethylamine (B46881) moiety.
Loss of one or both ethyl groups from the diethylamino portion.
Fragmentation of the cyclohexyl ring, typically through the loss of small neutral molecules like ethene or propene.
By analyzing the accurate masses of these fragment ions, the different substructures of the molecule can be confirmed, providing a high degree of confidence in the structural assignment. uni-giessen.de
Chromatographic Purity Assessment and Separation Science
Chromatographic methods are essential for separating this compound from reaction mixtures or environmental matrices and for assessing its purity. Thin-Layer Chromatography (TLC) is often used to monitor the progress of a chemical reaction, with the compound's purity being initially assessed by the presence of a single spot on the TLC plate. rsc.org
For purification, column chromatography using silica (B1680970) gel is a standard method. A mobile phase consisting of a mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 50:50) has been shown to be effective for isolating the compound. rsc.org
High-Performance Liquid Chromatography (HPLC) is the method of choice for quantitative analysis and high-resolution purity assessment. Typically, a reversed-phase column, such as a C18 column, is used. The mobile phase often consists of a gradient mixture of an aqueous solvent (like water with a formic acid modifier) and an organic solvent (like acetonitrile (B52724) or methanol). acs.org This technique, often coupled with a Diode-Array Detector (DAD) or a mass spectrometer (LC-MS), allows for the separation and detection of the target compound and any potential impurities. researchgate.netnih.gov HPLC has been instrumental in detecting and quantifying related urea compounds in complex environmental samples. pangaea.demn.gov
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of non-volatile and thermally sensitive compounds like this compound. Method development focuses on optimizing separation efficiency, peak resolution, and analysis time.
Reversed-phase HPLC (RP-HPLC) is commonly employed for the analysis of urea-based compounds. nih.govwisdomlib.org A C18 column is a typical choice for the stationary phase, offering effective separation based on the compound's hydrophobicity. nih.govacs.org The mobile phase composition is a critical parameter, generally consisting of a mixture of an aqueous component (like water or a buffer) and an organic modifier such as acetonitrile or methanol. nih.govwisdomlib.orgacs.org A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of compounds with varying polarities. nih.govacs.org
For detection, a Diode Array Detector (DAD) or a UV detector can be used, as the urea chromophore allows for detection at specific wavelengths. acs.orgnih.gov In some applications, a chiral column with a mobile phase of n-hexane and isopropyl alcohol may be utilized to separate potential enantiomers. rsc.org The flow rate is typically maintained around 0.5 to 1.0 mL/min to achieve optimal separation. nih.govacs.org
Table 1: Typical HPLC Method Parameters for Analysis of Urea-Based Compounds
| Parameter | Typical Setting | Rationale |
|---|---|---|
| Column | C18, 150 mm x 2.0 mm | Provides good retention and separation for moderately non-polar compounds. nih.govacs.org |
| Mobile Phase | Acetonitrile/Water or Methanol/Water | Common reversed-phase solvents allowing for adjustable polarity. nih.govacs.org |
| Elution Mode | Gradient | Optimizes separation for complex samples and reduces analysis time. nih.govacs.org |
| Flow Rate | 0.5 - 1.0 mL/min | Balances analysis speed with separation efficiency. nih.govacs.org |
| Detector | UV/Diode Array Detector (DAD) | Detects the urea functional group's chromophore. acs.orgnih.gov |
| Injection Volume | 5 - 20 µL | Standard volume for analytical HPLC. |
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for Compound Profiling
For unambiguous identification and structural elucidation, HPLC is often coupled with High-Resolution Mass Spectrometry (LC-HRMS). This powerful combination leverages the separation capabilities of LC with the high mass accuracy and sensitivity of HRMS detectors like Time-of-Flight (TOF) or Orbitrap. acs.orgacs.orgresearchgate.net
LC-HRMS analysis provides the accurate mass of the parent molecule, which allows for the determination of its elemental formula with high confidence. researchgate.net For this compound (C₁₁H₂₂N₂O), the expected monoisotopic mass is 198.1732 g/mol . uni.lu Electrospray ionization (ESI) is the most common ionization technique for urea compounds, typically operating in positive ion mode ([M+H]⁺) to generate protonated molecular ions. nih.govacs.org
Further structural information is obtained through tandem mass spectrometry (MS/MS or HRMS/MS). In this process, the parent ion is fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a structural fingerprint of the molecule. uni-giessen.denih.gov For N',N'-dialkyl ureas, a common fragmentation pathway involves the loss of the dialkylamine group. nih.govacs.org This detailed profiling is crucial for identifying the compound in complex matrices like environmental samples, where it has been detected alongside structurally similar compounds like 3-cyclohexyl-1,1-dimethylurea. acs.orgacs.orgsccwrp.org
Table 2: Illustrative LC-HRMS Parameters for Compound Identification
| Parameter | Typical Setting | Purpose |
|---|---|---|
| LC System | UPLC/HPLC | High-resolution separation prior to MS analysis. scirp.org |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Efficiently ionizes polar to moderately polar compounds, forming [M+H]⁺ ions. nih.govsccwrp.org |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF), Orbitrap | Provides high mass accuracy (<5 ppm) for formula determination. acs.orgacs.orgresearchgate.net |
| Acquisition Mode | Full Scan MS and Data-Dependent MS/MS | Collects accurate mass of parent ions and generates fragmentation data for structural confirmation. sccwrp.org |
| Collision Energy | Ramped (e.g., 10-40 eV) | Induces fragmentation of the parent ion for MS/MS analysis. nih.gov |
High-Performance Thin-Layer Chromatography (HPTLC) for Qualitative Analysis
High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid, cost-effective, and parallel method for the qualitative screening of compounds. researchgate.netlupinepublishers.com It is an advanced form of TLC that utilizes plates with smaller particle sizes, resulting in better separation efficiency and sensitivity. researchgate.net
For the analysis of urea compounds, a normal-phase system using a silica gel HPTLC plate is common. researchgate.netrsc.org However, reversed-phase plates are also effective. researchgate.net The development of the chromatogram is performed in a sealed chamber with a suitable mobile phase. A key advantage of HPTLC is the ability to test multiple mobile phase compositions simultaneously to find the optimal separation conditions. lupinepublishers.com In some advanced applications, an automated multiple development (AMD) system is used, which employs a gradient of different solvents for enhanced separation power. uni-giessen.de
After development, the plate is dried, and the separated compound spots are visualized. This can be done under UV light (typically at 254 nm) if the compound is UV-active. uni-giessen.de For enhanced sensitivity or for compounds lacking a strong chromophore, derivatization with a chemical reagent can be performed post-separation to produce colored or fluorescent spots. researchgate.netmdpi.com For definitive identification, HPTLC can be coupled with mass spectrometry (HPTLC-MS), where the compound spot is eluted from the plate and directly analyzed by an MS detector. uni-giessen.deresearchgate.net
Table 3: HPTLC System for Qualitative Screening
| Parameter | Typical Setting | Function |
|---|---|---|
| Stationary Phase | HPTLC Silica Gel 60 F₂₅₄ plates | High-efficiency adsorbent for separation. researchgate.netlupinepublishers.com |
| Sample Application | Automated band-wise application | Ensures precise and reproducible sample loading. lupinepublishers.com |
| Mobile Phase | Toluene-Acetone-Cyclohexane mixtures; or Water-Acetonitrile mixtures | Solvent system that moves up the plate via capillary action, separating the sample components. uni-giessen.delupinepublishers.com |
| Development | Automated Multiple Development (AMD) or Saturated Chamber | Controls the separation process for optimal resolution. uni-giessen.delupinepublishers.com |
| Detection/Visualization | UV light (254 nm), Derivatization reagents | Allows for the localization of the separated compound spots. uni-giessen.demdpi.com |
| Identification | Offline coupling to MS via Elution Head | Provides mass data for positive identification of the compound in the spot. uni-giessen.de |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, is a powerful non-destructive technique for identifying the functional groups present in a molecule. americanpharmaceuticalreview.complus.ac.at These two techniques are complementary, as the selection rules for a vibrational mode to be IR or Raman active are different. plus.ac.at
The IR and Raman spectra of this compound are expected to show characteristic bands corresponding to its constituent parts: the urea core, the cyclohexyl ring, and the two ethyl groups.
Key expected vibrations include:
C=O Stretching (Amide I band): A very strong and prominent band in the IR spectrum, typically appearing around 1630-1680 cm⁻¹. This is one of the most characteristic absorptions for urea derivatives.
N-H Bending and C-N Stretching (Amide II band): A strong band in the IR spectrum, usually found between 1510-1570 cm⁻¹, arising from a mix of N-H in-plane bending and C-N stretching.
C-N Stretching: Vibrations associated with the various C-N bonds (diethylamino and cyclohexylamino) will appear in the fingerprint region (1400-1000 cm⁻¹).
C-H Stretching: Bands from the aliphatic C-H bonds of the cyclohexyl and ethyl groups will be observed in the 2850-3000 cm⁻¹ region. These are often stronger in the Raman spectrum. americanpharmaceuticalreview.com
N-H Stretching: For the secondary amine group (-NH-), a stretching vibration is expected in the region of 3300-3400 cm⁻¹.
Analysis of closely related compounds, such as 1-cyclohexyl-3-methylurea, confirms these general assignments and provides a basis for interpreting the spectrum of this compound. acs.org
Table 4: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR/Raman Activity |
|---|---|---|---|
| C=O (Urea) | Stretching (Amide I) | ~1630 - 1680 | Strong in IR, Weaker in Raman |
| N-H / C-N (Urea) | Bending/Stretching (Amide II) | ~1510 - 1570 | Strong in IR |
| N-H | Stretching | ~3300 - 3400 | Moderate in IR |
| C-H (Alkyl) | Stretching | ~2850 - 3000 | Strong in both IR and Raman |
| C-N | Stretching | ~1000 - 1400 | Moderate in IR |
Chemical Reactivity and Transformation Pathways of 3 Cyclohexyl 1,1 Diethylurea
Hydrolytic Stability under Varying Environmental Conditions
For instance, a related compound, 2-[(1R,4R)-4-(3,3-dimethylureido)cyclohexyl]acetic acid, is noted to undergo hydrolysis under specific conditions, leading to the breakdown of its components. smolecule.com Similarly, other urea (B33335) derivatives are known to be hydrolytically unstable. google.com The urea bond in 3-(4-Aminocyclohexyl)-1,1-diethylurea dihydrochloride (B599025) can also be hydrolyzed. smolecule.com
The hydrolysis of 3-Cyclohexyl-1,1-diethylurea would be expected to yield cyclohexylamine (B46788) and diethylamine (B46881), along with the release of carbon dioxide, as depicted in the following general reaction scheme:
C₆H₁₁NHCON(C₂H₅)₂ + H₂O → C₆H₁₁NH₂ + (C₂H₅)₂NH + CO₂
The stability of this compound is crucial in applications where it might be exposed to aqueous environments. For example, the hydrolytic instability of cariprazine, a compound also containing a substituted urea moiety, has been a subject of study in pharmaceutical formulations. google.com
Table 1: Predicted Hydrolytic Products of this compound
| Reactant | Product 1 | Product 2 | Byproduct |
| This compound | Cyclohexylamine | Diethylamine | Carbon Dioxide |
Photochemical Degradation Mechanisms and Products
The photochemical degradation of organic compounds involves the absorption of light energy, which can lead to the breaking of chemical bonds and the formation of new products. The study of pesticide photodegradation provides insights into the potential pathways for compounds like this compound. scispace.comuc.pt
Direct photolysis can occur if the molecule absorbs light in the environmentally relevant spectrum (λ > 290 nm). This can lead to homolytic (radical) or heterolytic (ionic) cleavage of bonds. For substituted ureas, the C-N bonds are likely targets for photochemical cleavage.
Indirect photolysis can also occur, where other substances in the environment, known as photosensitizers, absorb light and then transfer the energy to the target molecule, initiating its degradation. Reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), generated photochemically, are highly reactive and can degrade a wide range of organic pollutants. uc.pt
For example, the herbicide Diuron, which shares the substituted urea structure, undergoes rapid degradation in the presence of H₂O₂ and UV light, a process that generates hydroxyl radicals. scielo.br While specific photoproducts for this compound are not documented in the provided search results, analogous pathways for other ureas suggest that degradation could involve N-dealkylation, hydroxylation of the cyclohexyl ring, and eventual mineralization to CO₂, H₂O, and inorganic nitrogen.
Table 2: Potential Photochemical Degradation Pathways
| Pathway | Description | Potential Products |
| Direct Photolysis | Cleavage of C-N bonds upon direct absorption of UV light. | Cyclohexyl isocyanate, diethylamine, and subsequent rearrangement products. |
| Indirect Photolysis (via •OH) | Attack by hydroxyl radicals on the urea nitrogen or the cyclohexyl ring. | Hydroxylated derivatives, N-dealkylated products. |
| Indirect Photolysis (via ¹O₂) | Reaction with singlet oxygen, potentially leading to oxidation of the urea moiety. | Oxidized intermediates. |
Investigation of Oxidation and Reduction Reactions
The oxidation and reduction of this compound can lead to a variety of transformation products. ncert.nic.in The urea functional group is generally stable to mild oxidizing agents but can be oxidized under stronger conditions. The cyclohexyl ring can also be a site for oxidation, potentially leading to the formation of cyclohexanone (B45756) or hydroxylated derivatives.
Reduction of the urea moiety is less common but can occur under specific conditions. For instance, a patent describes the reduction of related compounds using systems like NaBH₄/methanol or LiAlH₄. google.com These powerful reducing agents can potentially reduce the carbonyl group of the urea to a methylene (B1212753) group, although this is a challenging transformation.
A more common reaction for ureas is their involvement in redox processes as part of a larger synthetic scheme. For example, N,N′-Dicyclohexylcarbodiimide (DCC), a related compound, is used in the Pfitzner–Moffatt oxidation for converting alcohols to aldehydes and ketones. wikipedia.org While this compound itself is not a direct reagent in this oxidation, this illustrates the type of redox chemistry that molecules with similar structural motifs can be involved in.
Table 3: Potential Oxidation and Reduction Products
| Reaction Type | Reagent/Condition | Potential Products |
| Oxidation | Strong oxidizing agents (e.g., KMnO₄, CrO₃) | Cyclohexanone derivatives, N-oxides |
| Reduction | Strong reducing agents (e.g., LiAlH₄) | Amines (via C=O reduction) |
Derivatization Chemistry for Functional Group Modification
Derivatization involves chemically modifying a compound to enhance its properties for analysis or to create new molecules with desired functionalities. The urea group in this compound offers several possibilities for derivatization.
The N-H proton on the urea can be deprotonated with a strong base, and the resulting anion can react with electrophiles. Additionally, the carbonyl group can undergo reactions typical of amides.
One common derivatization for analytical purposes is the formation of derivatives that are more volatile or have better chromatographic properties. For instance, in the analysis of related compounds, derivatization is sometimes employed to improve detection in techniques like LC-MS/MS. chim.it
In synthetic chemistry, the urea moiety can be a precursor to other functional groups. For example, hydrolysis, as discussed earlier, is a form of derivatization that converts the urea into amines. Furthermore, reactions with reagents like thionyl chloride could potentially convert the urea into a carbodiimide, although this is not a straightforward transformation. The synthesis of related ureas often involves the reaction of an isocyanate with an amine, a process that could be reversed or modified for derivatization purposes.
Table 4: Potential Derivatization Reactions
| Reagent | Reaction Type | Potential Product |
| Alkyl Halide (in the presence of a base) | N-Alkylation | N-alkylated this compound |
| Acyl Chloride | N-Acylation | N-acylated this compound |
| Phosgene (B1210022) or its equivalents | Conversion to isocyanate | Cyclohexyl isocyanate |
Role As a Synthetic Intermediate and Building Block in Complex Chemical Synthesis
Precursor Utilization in the Construction of Functionalized Cyclohexane (B81311) Derivatives
The utility of 3-Cyclohexyl-1,1-diethylurea as a precursor is rooted in its identity as a functionalized cyclohexane. The cyclohexane ring provides a robust, three-dimensional scaffold that can be further elaborated. While specific, large-scale applications of the diethyl derivative are not extensively documented in publicly available literature, the synthetic routes to produce it and the well-established chemistry of its close analogs highlight its potential.
A known laboratory-scale synthesis of this compound involves the reaction of cyclohexyl isocyanide with diethylamine (B46881) in the presence of iodine and dimethyl sulfoxide (B87167) (DMSO). rsc.org This method provides a direct pathway to the title compound, making it accessible for further synthetic transformations.
The strategic value of such a compound is clearly demonstrated by its close analog, 3-cyclohexyl-1,1-dimethylurea (B1622496). This dimethyl derivative is a key intermediate in the synthesis of the antipsychotic drug Cariprazine. google.combenthamdirect.comingentaconnect.com In the synthesis of Cariprazine, the 3-cyclohexyl-1,1-dimethylurea moiety serves as a crucial building block, which is constructed from precursors like 4-aminocyclohexanone. google.com The cyclohexane ring within this intermediate is then further functionalized to build the final, complex drug molecule. researchgate.netpatsnap.com
By analogy, this compound can be envisioned as a precursor for a variety of functionalized cyclohexane derivatives. The diethylurea group can direct reactions to other parts of the molecule or be part of the final pharmacophore of a target compound. The synthesis of derivatives could involve reactions targeting the N-H proton of the urea (B33335), or more commonly, functionalization of the cyclohexane ring itself, assuming a suitable starting material like 4-aminocyclohexyl-1,1-diethylurea is used. These transformations are significant for modifying a compound's properties for various applications. smolecule.com
Integration into Multi-Step Organic Synthesis Schemes
The incorporation of molecules like this compound into multi-step synthesis plans is a fundamental aspect of modern organic chemistry. sciencegate.app The synthesis of this compound itself, while straightforward, represents a multi-step process if starting from basic materials. A documented synthesis provides specific reaction conditions for its preparation. rsc.org
Table 1: Synthesis of this compound rsc.org
| Step | Reactants | Reagents & Conditions | Product |
|---|
This table illustrates a specific laboratory method for the synthesis of this compound as reported in a research publication's supplementary data. rsc.org
Design and Synthesis of Analogous Urea Structures for Structure-Activity Relationship Studies
In medicinal chemistry, the systematic modification of a lead compound to understand how structural changes affect biological activity is known as a Structure-Activity Relationship (SAR) study. gardp.org The goal is to identify the key structural features (the pharmacophore) responsible for the desired biological effect and to optimize the molecule's properties. gardp.orgrsc.org The synthesis of analogous structures is central to this process.
The comparison between this compound and its dimethyl analog, 3-cyclohexyl-1,1-dimethylurea, is a classic example of the type of modification explored in SAR studies. Changing the N-alkyl substituents from methyl to ethyl groups alters several properties of the molecule, including:
Steric Profile: The ethyl groups are larger than the methyl groups, which can influence how the molecule fits into a protein's binding pocket.
Metabolic Stability: The ethyl groups may be metabolized differently than the methyl groups, potentially leading to a longer or shorter duration of action.
By synthesizing both the diethyl and dimethyl analogs (and potentially other variants) and evaluating their biological activity, medicinal chemists can deduce whether larger or smaller substituents in that region are favorable for activity. ijpsonline.com This information guides the design of next-generation compounds with improved potency, selectivity, or pharmacokinetic profiles. gardp.org While specific SAR studies detailing the comparison of this compound with its dimethyl counterpart are not widely published, the principle is a cornerstone of drug discovery. nih.gov
Table 2: Comparison of Analogous Cyclohexyl Urea Structures for SAR
| Compound Name | Structure | Key Difference | Potential Impact |
|---|---|---|---|
| 3-Cyclohexyl-1,1-dimethylurea | C₉H₁₈N₂O | N,N-dimethyl substitution | Baseline for comparison in SAR studies. cymitquimica.combiosynth.com |
This table highlights the structural differences between this compound and its well-studied dimethyl analog, illustrating a common strategy in medicinal chemistry for probing structure-activity relationships.
Application in Non-Pharmaceutical Chemical Synthesis (e.g., polymer chemistry, materials science)
Beyond its potential role in pharmaceutical synthesis, the structural features of this compound suggest its applicability in materials science, particularly in polymer chemistry and supramolecular chemistry. The urea functional group is a key component in many important materials due to its ability to form strong hydrogen bonds. mdpi.com
Polymer Chemistry: Substituted ureas are precursors to polyureas, a class of polymers known for their use in coatings, adhesives, and elastomers. mdpi.comacs.org These materials are typically formed by the reaction of a diisocyanate with a diamine. While this compound is not a difunctional monomer required for polymerization itself, its synthesis demonstrates the formation of the urea linkage. Related compounds, specifically cyclic ureas, can be used in the formation of resins. wikipedia.org The principles of urea formation are central to the production of these important industrial polymers.
Materials Science and Supramolecular Chemistry: The hydrogen bonding capability of the N-H group in this compound makes it a candidate for use in the design of supramolecular assemblies. The urea motif is a well-known building block for creating organized structures held together by non-covalent interactions, such as gels and liquid crystals. mdpi.com The combination of the hydrogen-bonding urea group and the bulky cyclohexyl ring could lead to materials with specific self-assembly properties.
Furthermore, substituted ureas can act as organocatalysts. The ability of the urea group to act as a hydrogen-bond donor allows it to activate substrates in a variety of chemical reactions. While specific catalytic applications of this compound are not reported, the broader class of urea-based compounds has seen extensive use as catalysts in organic synthesis. researchgate.net
Although detailed research on the non-pharmaceutical applications of this compound is scarce, the known chemistry of the urea functional group provides a strong basis for its potential utility in these advanced fields. benthamdirect.comsciencegate.app
Environmental Occurrence, Distribution, and Analytical Surveillance of Urea Contaminants
Detection and Quantification in Aquatic Environmental Matrices
The monitoring of aquatic environments is crucial for understanding the extent of contamination by synthetic compounds. Advanced analytical techniques have enabled the detection of a wide array of micropollutants, including substituted ureas, in surface waters, groundwater, and urban runoff.
The detection of substituted ureas in surface waters highlights their persistence and mobility in aquatic systems. While specific monitoring data for 3-Cyclohexyl-1,1-diethylurea is not extensively available, studies on structurally similar compounds provide valuable insights. For instance, a study on the River Meuse in the Netherlands identified the related compound 3-cyclohexyl-1,1-dimethylurea (B1622496) as a microcontaminant. nih.gov This discovery was prompted by alarms from a Daphnia biomonitor, indicating the potential for biological effects of this class of compounds. nih.gov The maximum concentration of 3-cyclohexyl-1,1-dimethylurea was estimated to be 5 µg/L, demonstrating that substituted ureas can be present in surface waters at levels that may warrant ecological concern. nih.gov
Table 1: Detection of a Structurally Similar Substituted Urea (B33335) in Surface Water
| Compound | Water Body | Maximum Concentration (µg/L) | Analytical Method |
|---|---|---|---|
| 3-cyclohexyl-1,1-dimethylurea | River Meuse, Netherlands | 5 | HPLC-DAD and Q-TOF MS |
Urban stormwater and road runoff are significant sources of a complex mixture of pollutants to aquatic environments. stormwatershepherds.org.uknih.govstormwatershepherds.org.uk These pollutants originate from various sources, including vehicular emissions, tire and brake wear, and the degradation of road surfaces. stormwatershepherds.org.uk While specific studies identifying this compound in urban stormwater or road runoff are lacking, the general composition of these matrices suggests its potential presence.
Runoff from sealed asphalt surfaces has been shown to contain high levels of various organic pollutants. epa.gov Research has demonstrated that a wide array of chemicals, including hydrocarbons and microplastics, are washed off road surfaces during rain events. stormwatershepherds.org.ukstormwatershepherds.org.uk Given that substituted ureas can be used in industrial processes and potentially in materials that end up on road surfaces, their inclusion in road runoff is plausible. The analysis of highway runoff has revealed a complex mixture of contaminants, and while current studies have focused on more common pollutants, the application of advanced analytical techniques could reveal the presence of a wider range of compounds, including substituted ureas. utah.edu
Disinfection of drinking water and wastewater is a critical process for public health, but it can lead to the formation of disinfection byproducts (DBPs), some of which are of health concern. nih.gov DBPs are formed through the reaction of disinfectants, such as chlorine, with organic and inorganic matter present in the water. nih.gov Nitrogen-containing compounds are known precursors to nitrogenous DBPs (N-DBPs), which can be more toxic than their carbonaceous counterparts. fao.org
Urea and its derivatives are recognized as potential DBP precursors. fao.orgresearchgate.net Studies on swimming pool water, which contains high levels of nitrogenous compounds from human inputs, have shown that urea can contribute to the formation of DBPs during chlorination. fao.orgresearchgate.net While direct evidence for this compound as a DBP precursor is not available, its chemical structure as a substituted urea suggests it could react with disinfectants to form various byproducts. The presence of the diethylamino group and the cyclohexyl ring could lead to the formation of a range of chlorinated and/or oxidized transformation products. Further research is needed to investigate the DBP formation potential of this compound and to identify the resulting byproducts.
Source Apportionment and Transport Pathways in Environmental Systems
Understanding the sources and transport pathways of chemical contaminants is essential for developing effective management and mitigation strategies. For this compound, both direct and indirect sources may contribute to its environmental loading.
The primary sources of synthetic organic compounds in the environment are anthropogenic activities. Substituted ureas are used as intermediates in the production of various chemicals, including dyes, pharmaceuticals, and pesticides. The manufacturing processes for these products, as well as their use and disposal, can lead to the release of substituted ureas into the environment.
For instance, 1,3-Dicyclohexylurea, a compound with a similar dicyclohexylurea structure, has applications in the pharmaceutical industry as a soluble epoxide hydrolase inhibitor. smolecule.com This highlights the potential for compounds with a cyclohexylurea core to be used in biologically active products, which could then enter the environment through wastewater streams. The use of 1,3-diethylurea as an intermediate in the production of various chemicals also points to industrial effluents as a potential source. Therefore, industrial and municipal wastewater are likely significant pathways for the introduction of this compound into aquatic ecosystems.
While direct discharges are a primary route of entry, atmospheric deposition can also contribute to the environmental loading of certain chemical compounds. nih.govusf.edumdpi.comuea.ac.uk Pollutants can be transported over long distances in the atmosphere and then deposited onto land and water surfaces through wet (rain, snow) and dry deposition. mdpi.com However, there is currently no specific information available on the atmospheric deposition of this compound. The potential for atmospheric transport would depend on its volatility and its partitioning behavior between the gas and particle phases in the atmosphere.
Once deposited on land surfaces, contaminants can be mobilized by rainfall and transported into aquatic systems via runoff. nih.govnih.gov The efficiency of this transport depends on various factors, including the chemical properties of the compound (e.g., water solubility, soil adsorption), the characteristics of the catchment area (e.g., land use, soil type), and the intensity and duration of rainfall events. Given the lack of specific data for this compound, its runoff dynamics can only be inferred from its general chemical properties as a substituted urea.
Chromatographic and Spectrometric Techniques for Trace Environmental Analysis
The detection and quantification of substituted urea compounds like this compound at trace levels in complex environmental matrices such as water and soil require highly sensitive and selective analytical techniques. univie.ac.at The cornerstone of modern environmental analysis for these compounds is the combination of chromatographic separation with mass spectrometric detection. azom.com
Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), is the preferred separation technique for most substituted urea compounds. azom.comresearchgate.net This is due to their polarity and potential for thermal degradation, which makes gas chromatography (GC) less suitable without derivatization. researchgate.net When coupled with mass spectrometry (MS), typically tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS), these systems provide the necessary selectivity and sensitivity for detecting concentrations at the parts-per-billion (ng/L) or even parts-per-trillion (pg/L) level. azom.comrsc.org
LC-MS/MS is a powerful tool for quantitative analysis, capable of monitoring specific precursor-to-product ion transitions, which minimizes matrix interference and ensures reliable quantification. univie.ac.at HRMS instruments, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap systems, offer high mass accuracy, enabling the determination of elemental compositions for unknown compounds and providing high confidence in identification. azom.comnorman-network.com
Table 1: Illustrative Instrumental Parameters for Analysis of Substituted Ureas by LC-MS/MS This table presents typical parameters used for the analysis of related urea herbicides and serves as a representative example.
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Chromatography Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) | Separates compounds based on hydrophobicity. |
| Mobile Phase | Gradient of Water with 0.1% Formic Acid (A) and Acetonitrile (B52724) or Methanol (B) | Elutes compounds from the column by changing solvent polarity. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Generates charged ions from the neutral molecules for MS detection. |
| MS Analyzer | Triple Quadrupole (QqQ) or QTOF | Selects and fragments ions for quantification or identification. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for target quantification. |
Nontargeted screening (NTS) is an analytical approach designed to detect and identify a broad range of chemicals in a sample without pre-selecting specific analytes. researchgate.netnih.gov This is particularly valuable for identifying emerging contaminants like this compound, which are not part of routine monitoring programs. researchgate.net The workflow for NTS relies heavily on LC-HRMS instrumentation. norman-network.com
A typical NTS workflow involves several key steps:
Sample Preparation: Extraction and concentration of a wide range of chemicals from the environmental matrix.
Instrumental Analysis: The sample extract is analyzed using LC-HRMS, often in a data-independent acquisition (DIA) mode, to acquire fragmentation data for all detected ions. nih.gov
Data Processing: Sophisticated software is used to perform peak picking, deconvolution, and assignment of molecular formulas based on accurate mass measurements. ufz.de
Compound Identification: The generated data (accurate mass, retention time, isotopic pattern, and fragmentation spectrum) is compared against extensive spectral libraries and chemical databases for tentative identification. norman-network.comufz.de
Confirmation: Tentative identifications are confirmed by analyzing a reference standard of the suspected compound whenever possible. nih.gov
Such workflows enable the retrospective analysis of data, allowing scientists to search for newly identified threats in previously collected samples.
Due to the typically low concentrations of emerging contaminants in the environment, a sample preparation step is almost always necessary to concentrate the analyte and remove interfering substances from the sample matrix. univie.ac.atuwyo.edu
For aqueous samples, Solid-Phase Extraction (SPE) is the most widely used technique. rsc.org It involves passing the water sample through a cartridge containing a solid sorbent that retains the analyte of interest. The analyte is later eluted with a small volume of an organic solvent, achieving concentration factors of up to 1000-fold. rsc.org For a moderately non-polar compound like this compound, reversed-phase sorbents like C18 or polymeric materials would be suitable.
For solid samples like soil and sediment, more rigorous extraction techniques are required. These include:
Accelerated Solvent Extraction (ASE): Uses high temperature and pressure to extract analytes quickly and efficiently. univie.ac.at
Ultrasonic Extraction: Employs high-frequency sound waves to facilitate the extraction of analytes into a solvent. uwyo.edu
Following extraction, a clean-up step, often using SPE, is necessary to remove co-extracted matrix components that could interfere with the analysis. A more recent trend is the use of Large-Volume Injection (LVI) in LC-MS, which allows for the direct injection of a larger volume of the water sample (up to 1 mL or more), sometimes reducing or eliminating the need for offline SPE. nih.gov
Table 2: Common Sample Preparation Techniques for Trace Environmental Analysis This table summarizes common techniques and their applicability to the analysis of substituted ureas.
| Technique | Matrix | Principle | Typical Recovery for Substituted Ureas |
|---|---|---|---|
| Solid-Phase Extraction (SPE) | Water | Analyte partitioning between a solid sorbent and liquid sample. | > 85% |
| Liquid-Liquid Extraction (LLE) | Water | Analyte partitioning between two immiscible liquid phases. | Variable, often solvent-intensive. |
| Accelerated Solvent Extraction (ASE) | Soil, Sediment | Solvent extraction at elevated temperature and pressure. | > 80% |
| QuEChERS | Soil, Food | "Quick, Easy, Cheap, Effective, Rugged, and Safe" extraction and cleanup. | > 80% |
Sorption and Leaching Behavior in Soil Systems
The environmental mobility of a compound like this compound is largely governed by its sorption and leaching characteristics in soil. scielo.br Sorption refers to the process where a chemical binds to soil particles, which reduces its concentration in the soil water and limits its transport. researchgate.net Leaching is the downward movement of a chemical through the soil profile with percolating water. nih.gov
The primary factors influencing the sorption of non-ionic organic compounds such as substituted ureas are the soil's organic carbon content and, to a lesser extent, its clay content. researchgate.netresearchgate.net The strength of sorption is quantified by the soil-water distribution coefficient (Kd) and, more universally, by the organic carbon-normalized sorption coefficient (Koc).
The chemical structure of this compound, with its non-polar cyclohexyl and diethyl groups, suggests it would have moderate hydrophobicity. This would likely lead to moderate sorption to soil organic matter. A higher Koc value indicates stronger sorption and lower mobility, while a lower Koc value suggests weaker sorption and a higher potential for leaching into groundwater. nih.gov
Table 3: Illustrative Koc Values and Corresponding Leaching Potential for Substituted Urea Herbicides This table provides context for how Koc values relate to mobility, using data from known urea herbicides.
| Compound Example | Typical Koc (mL/g) | Mobility Class | Leaching Potential |
|---|---|---|---|
| Metsulfuron-methyl | 35 | High | High |
| Monuron | 80 | Moderate | Moderate |
| Diuron | 400 | Low to Moderate | Low |
| Linuron | 450 | Low | Low |
Based on its structure, this compound would be expected to have a Koc value in the low to moderate mobility range, similar to compounds like Diuron or Linuron.
Biogeochemical Cycling and Environmental Fate Modeling of Urea Derivatives
The biogeochemical cycle of a synthetic compound describes its transport and transformation in the environment. For substituted ureas, the most significant transformation process is microbial degradation. researchgate.net The rate of this degradation is a key factor determining the compound's persistence, often expressed as its half-life (DT50) in soil or water. scielo.br Other degradation pathways can include chemical hydrolysis (which is often pH-dependent) and photolysis (degradation by sunlight), though these are typically less significant for this class of compounds compared to biodegradation. researchgate.net
Environmental fate models are computational tools used to predict the distribution and concentration of chemicals in the environment over time. Models such as PEARL, PELMO, and MACRO integrate information on a chemical's properties (e.g., Koc, DT50, water solubility) with environmental scenarios (e.g., soil type, climate, agricultural practices) to estimate its potential to leach to groundwater or move into surface water via runoff.
In the absence of experimental data for this compound, its environmental fate would initially be assessed using Quantitative Structure-Activity Relationship (QSAR) models. These models predict physicochemical properties and degradation rates based on the molecule's chemical structure. These estimated values can then be used as inputs for environmental fate models to provide a preliminary assessment of its environmental behavior and potential risks.
Structure Activity Relationship Sar and Computational Studies in Non Biological Applications
SAR for Potential Industrial Applications (e.g., as additives, in resins)
While specific structure-activity relationship (SAR) studies on 3-Cyclohexyl-1,1-diethylurea for industrial applications are not extensively documented in public literature, valuable inferences can be drawn from research on analogous substituted urea (B33335) compounds. These compounds are notably used as latent accelerators in the curing of epoxy resins. specialchem.comgoogle.com
Substituted ureas function as effective accelerators for dicyandiamide (B1669379) (DICY), a common latent curing agent in one-component epoxy formulations. specialchem.comspecialchem.com These formulations are crucial in the manufacturing of composites, pre-pregs, and powder coatings where the curing process must be precisely controlled. specialchem.comgoogle.com The latency allows the resin and hardener to be pre-mixed and stable at room temperature, with the reaction initiating only upon heating. google.com
The structure of the urea derivative is critical to its function. The nature of the substituent groups on the nitrogen atoms influences the molecule's melting point, its solubility within the resin matrix, and its activation temperature. In this compound, the combination of a bulky, aliphatic cyclohexyl ring and two ethyl groups creates a molecule with specific steric and electronic properties. SAR studies on related compounds have shown that bulky alkyl groups can be crucial for activity. nih.gov The cyclohexyl group likely enhances solubility in the non-polar epoxy resin environment and modulates the reactivity of the urea functional group, contributing to the desired latency and activation profile.
Patents involving the closely related compound 3-cyclohexyl-1,1-dimethylurea (B1622496) suggest its use in industrial fluids, such as traction drive oils and hydraulic fluids, further highlighting the industrial relevance of this class of compounds. researchgate.net
Table 1: Examples of Substituted Ureas in Industrial Applications
| Compound Name | Substituents | Industrial Application | Function |
| 3-(3,4-dichlorophenyl)-1,1-dimethylurea | 3,4-dichlorophenyl, two methyl groups | Epoxy Resin Composites, Powder Coatings | Dicyandiamide (DICY) accelerator. specialchem.comspecialchem.com |
| [4,4'- (methylene bis (phenyl dimethyl)] urea | Methylene (B1212753) bis(phenyl), two dimethyl groups | Epoxy Resin Composites, Pre-pregs | Dicyandiamide (DICY) accelerator. specialchem.com |
| N-3-(dimethylamino) carbonylaminomethyl-3,5,5-trimethylcyclohexyl-N,N-dimethyl-urea | Complex substituted trimethylcyclohexyl, dimethyl groups | Epoxy Resins | Dicyandiamide (DICY) cure accelerator. specialchem.com |
| This compound | Cyclohexyl, two ethyl groups | Potential for Epoxy Resins, Hydraulic Fluids | Inferred role as a latent accelerator or performance additive. |
Computational Chemistry for Molecular Structure and Conformational Analysis
Computational chemistry offers powerful tools for examining the properties of this compound at a molecular level, providing insights that are difficult to obtain through experimental means alone.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. imperial.ac.uk Through DFT calculations, it is possible to determine fundamental electronic properties that govern the reactivity and interaction of this compound. Key properties include the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
For an industrial additive within a polymer resin, these properties are critical. The MEP map reveals the regions of positive and negative charge on the molecule's surface, indicating how it will interact with the polymer chains and other additives. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the energy required for electronic excitation. While specific DFT studies on this compound are not prominent, the methodology is well-established for analyzing complex organic molecules, including other urea derivatives. aps.orgdntb.gov.uamdpi.com Such calculations would provide a theoretical basis for understanding its performance as a curing accelerator or additive.
Table 2: Electronic Properties from DFT and Their Significance
| Property | Description | Significance for an Industrial Additive |
| Electron Density | The probability of finding an electron at a particular point in the molecule. | Determines the molecule's size, shape, and polarizability. |
| Molecular Electrostatic Potential (MEP) | The 3D map of electrostatic potential on the molecule's surface. | Predicts sites for electrophilic and nucleophilic attack and non-covalent interactions with a polymer matrix. |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. |
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. kashanu.ac.ir For a compound like this compound used as an additive in a resin, MD simulations can model its behavior within the complex polymer environment. aps.org
These simulations can provide detailed insights into:
Diffusion: How the additive moves and distributes itself throughout the polymer matrix.
Conformation: The three-dimensional shape the molecule adopts within the resin.
Intermolecular Interactions: The specific non-covalent forces, such as van der Waals forces and hydrogen bonds, between the additive and the polymer chains. mdpi.com
By simulating these dynamics, researchers can understand how the additive affects the bulk properties of the material, such as its glass transition temperature and mechanical strength. kashanu.ac.ir The simulations can calculate parameters like the radial distribution function (RDF) to quantify the proximity of the additive to polymer functional groups and the mean square displacement (MSD) to determine its diffusion coefficient. kashanu.ac.irmdpi.com
Table 3: Parameters from Molecular Dynamics and Their Interpretation
| Parameter | Description | Insight Provided |
| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Quantifies the strength and range of interactions between the additive and polymer chains. mdpi.com |
| Mean Square Displacement (MSD) | Measures the average distance a molecule travels over time. | Used to calculate the diffusion coefficient, indicating the mobility of the additive in the resin. |
| Radius of Gyration (Rg) | A measure of the overall size and compactness of a molecule or polymer chain. | Reveals conformational changes in the polymer induced by the presence of the additive. kashanu.ac.ir |
| Interaction Energy | The calculated energy of non-bonded interactions (van der Waals, electrostatic) between the additive and the matrix. | Indicates the compatibility and strength of binding of the additive within the resin. |
Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Parameters
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a compound and its physicochemical properties. nih.govresearchgate.net Unlike QSAR, which focuses on biological activity, QSPR deals with physical properties like boiling point, density, and solubility. researchgate.net
The QSPR modeling process typically involves:
Data Set Selection: Compiling a list of structurally diverse compounds (e.g., various urea derivatives) with experimentally measured values for a specific property.
Descriptor Calculation: Using software to calculate a large number of numerical "descriptors" for each molecule that encode its topological, electronic, geometric, and constitutional features.
Model Generation: Employing statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, to create an equation that links a subset of the most relevant descriptors to the property of interest. tandfonline.comsemanticscholar.org
Validation: Testing the model's ability to accurately predict the property for compounds not used in its creation. tandfonline.com
For urea derivatives, QSPR models can be particularly useful. For instance, models have been developed to predict the aqueous solubility of pesticides, a class that includes many urea-based compounds. researchgate.net For this compound, a QSPR model could be developed to predict its solubility in various organic solvents (relevant for formulation in resins), its viscosity, or its partition coefficient (LogP), which is important for understanding its environmental distribution. nih.gov This predictive power allows researchers to estimate key parameters without the need for extensive and time-consuming experimental measurements.
Table 4: Steps and Applications of QSPR Modeling for Urea Derivatives
| Step | Description | Example Application for Urea Derivatives |
| 1. Data Curation | Gather a dataset of urea compounds with known experimental property values. | Collect aqueous solubility data for a series of herbicidal urea compounds. |
| 2. Descriptor Calculation | Compute molecular descriptors (e.g., molecular weight, LogP, topological indices). | Calculate descriptors for each urea compound in the dataset. |
| 3. Model Building | Use statistical methods (e.g., MLR) to correlate descriptors with the property. | Develop a regression equation: Solubility = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ... |
| 4. Model Validation | Assess the predictive accuracy of the model using an external test set. | Use the equation to predict the solubility of new urea compounds and compare with experimental values. |
Emerging Research Areas and Sustainable Chemistry Considerations
Green Chemistry Principles in the Synthesis of Cyclohexylureas
The synthesis of cyclohexylureas, including 3-Cyclohexyl-1,1-diethylurea, is an area where the principles of green chemistry can be applied to enhance sustainability. Traditional synthetic routes often involve stoichiometric reagents and volatile organic solvents. mlsu.ac.in Green chemistry, however, emphasizes waste prevention, atom economy, and the use of less hazardous chemical syntheses. mlsu.ac.in
One of the core tenets of green chemistry is the maximization of atom economy, which seeks to incorporate all starting materials into the final product. mlsu.ac.in For instance, a patented method for producing the related compound 3-cyclohexyl-1,1-dimethylurea (B1622496) highlights a process with high atom economy, mild reaction conditions, and reduced pollution. google.com This approach avoids the need for deprotection steps, which can generate significant waste. google.com
Furthermore, the choice of solvents and reagents is critical. The use of water or supercritical fluids as reaction media is a greener alternative to traditional organic solvents. matanginicollege.ac.in Research into biocatalytic processes, such as the use of E. coli-based consortia for the synthesis of nylon precursors from cyclohexanol, demonstrates a move towards more environmentally benign synthetic pathways for cyclohexyl-containing compounds. rsc.org These biocatalytic methods can offer high efficiency and reduce the reliance on harsh chemical reagents. rsc.org
Multicomponent reactions are also gaining traction as a tool for sustainable organic synthesis, offering a way to create complex molecules in a more efficient and environmentally friendly manner. rsc.org The application of these principles to the synthesis of this compound could involve exploring one-pot reactions that minimize intermediate isolation and purification steps, thereby reducing energy consumption and solvent use.
Table 1: Green Chemistry Approaches in Urea (B33335) Synthesis
| Principle | Application in Cyclohexylurea Synthesis | Potential Benefits |
|---|---|---|
| Atom Economy | Designing synthetic routes that maximize the incorporation of all reactants into the final product. mlsu.ac.in | Reduced waste generation, increased efficiency. |
| Use of Renewable Feedstocks | Investigating the use of bio-based starting materials like D-glucose for producing precursors. matanginicollege.ac.in | Reduced reliance on fossil fuels, lower carbon footprint. |
| Safer Solvents and Auxiliaries | Employing water, supercritical CO2, or ionic liquids as reaction media. matanginicollege.ac.in | Reduced toxicity and environmental pollution. |
| Catalysis | Utilizing selective catalytic reagents over stoichiometric ones. mlsu.ac.in | Increased reaction efficiency, reduced by-product formation. |
Advanced Materials Science Applications Derived from Urea Scaffolds
The urea functional group is a versatile building block in materials science, particularly in the development of advanced polymers for biomedical applications. While specific applications for this compound in this field are not extensively documented, the broader class of urea-containing polymers, such as polyurethane-ureas (PUUs) and poly(ester ureas) (PEUs), are at the forefront of tissue engineering research. nih.govplos.orgmdpi.com
These materials are often biodegradable and biocompatible, making them suitable for creating scaffolds that can support cell growth and tissue regeneration. plos.org For example, PUU scaffolds have been fabricated using 3D printing for cardiac tissue engineering. nih.gov These scaffolds exhibit mechanical properties, such as a low elastic modulus, that are well-suited for soft tissue applications. nih.gov
Similarly, PEU scaffolds have shown promise in bone regeneration. acs.org Three-dimensional printed PEU scaffolds have demonstrated excellent biocompatibility and the ability to promote new bone formation both in vitro and in vivo. acs.org The inclusion of urea linkages in these polymers can enhance their physicochemical properties, which in turn can be fine-tuned for specific tissue engineering applications. mdpi.com
The cyclohexyl group in this compound could potentially impart specific properties, such as hydrophobicity and rigidity, to a polymer backbone. This could be advantageous in creating materials with tailored degradation rates and mechanical strengths for applications ranging from drug delivery systems to medical implants.
Table 2: Urea-Based Scaffolds in Materials Science
| Polymer Type | Fabrication Method | Application | Key Findings |
|---|---|---|---|
| Polyurethane-Urea (PUU) | Indirect 3D Printing | Cardiac Tissue Engineering | Scaffolds show good mechanical properties for soft tissue and are compatible with cardiac myocytes. nih.gov |
| Polyurethane-Urea (PUU) | Air-Driven Extrusion 3D Printing | Bone Regeneration | Scaffolds exhibit interconnected porous structures and excellent biocompatibility, facilitating new bone formation. acs.org |
| Poly(ester Urea) (PEU) | 3D-Bioprinting | Articular Cartilage Regeneration | Scaffolds display adequate stiffness and hydrophilicity, supporting chondrocyte viability and a pro-chondrogenic phenotype. mdpi.com |
Methodologies for Minimizing Environmental Release and Enhancing Degradation of Urea Contaminants
The widespread use of urea-based compounds, particularly in agriculture as fertilizers, has raised concerns about their environmental impact. researchgate.netbioiq.com.au Excess urea can lead to nitrogen runoff, causing eutrophication of water bodies, and can contribute to air pollution through ammonia (B1221849) emissions. researchgate.net While this compound is not a fertilizer, understanding the environmental fate of urea compounds is crucial.
Strategies to minimize environmental release and enhance the degradation of urea contaminants often focus on bioremediation. The application of urea has been shown to facilitate the degradation of hydrocarbons in crude oil-contaminated soil by providing a nitrogen source for oil-degrading microorganisms. scione.com This suggests that under certain conditions, urea can be part of a solution for environmental cleanup.
For urea-based pollutants in water, the focus is on preventing runoff and treating contaminated water. Urea itself can contribute to harmful algal blooms. wikipedia.orgresearchgate.net The breakdown of urea in water is often facilitated by urease-producing bacteria, a process that can be influenced by temperature and pH. researchgate.net
To address the potential environmental impact of compounds like this compound, which has been detected in river water, a key strategy is to design for degradation. researchgate.net This principle of green chemistry involves creating chemical products that break down into innocuous substances after their intended use. mlsu.ac.in Research into the biodegradability of cyclohexyl-containing compounds and the development of effective wastewater treatment methods for industrial effluents containing such chemicals are important areas of ongoing research.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 3-cyclohexyl-1,1-dimethylurea |
| Cariprazine |
| D-glucose |
| Polyurethane-urea (PUU) |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-cyclohexyl-1,1-diethylurea, and how can purity be validated?
- The compound is typically synthesized via nucleophilic substitution or urea-forming reactions. A common method involves reacting cyclohexylamine with diethylcarbamoyl chloride under anhydrous conditions. Characterization should include NMR (¹H/¹³C) for structural confirmation, HPLC for purity assessment (>98%), and mass spectrometry for molecular weight verification .
Q. Which analytical techniques are critical for identifying and quantifying this compound in complex mixtures?
- High-performance liquid chromatography (HPLC) with UV detection (λ = 220–250 nm) is standard for quantification. Gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS is recommended for trace analysis. Nuclear magnetic resonance (NMR) spectroscopy is essential for structural elucidation, particularly to distinguish between diethyl and dimethyl derivatives .
Q. How should researchers handle and store this compound to ensure stability?
- Store under inert gas (argon/nitrogen) at –20°C in amber glass vials to prevent hydrolysis and photodegradation. Conduct stability assays under varying pH (4–9), temperature (4–40°C), and humidity (20–80% RH) to establish degradation kinetics. Use TLC or HPLC to monitor decomposition products .
Advanced Research Questions
Q. How can impurity profiles of this compound be systematically characterized, and what are common byproducts?
- Impurities often arise from incomplete alkylation (e.g., monoethyl derivatives) or oxidation of the cyclohexyl group. Use preparative chromatography to isolate impurities, followed by HRMS and 2D NMR (COSY, HSQC) for structural identification. Reference standards for known impurities (e.g., EP-listed analogs) should be synthesized or sourced for calibration .
Q. What mechanistic insights explain the reactivity of this compound under basic vs. acidic conditions?
- Under acidic conditions, protonation of the urea carbonyl enhances electrophilicity, facilitating nucleophilic attack (e.g., hydrolysis to cyclohexylamine and diethylcarbamic acid). In basic media, deprotonation of the urea NH group may lead to dimerization or rearrangement. Isotopic labeling (e.g., ¹⁸O) and kinetic studies can validate proposed pathways .
Q. How does the substitution pattern (diethyl vs. dimethyl or cyclohexyl vs. aryl) influence the compound’s physicochemical and biological properties?
- Comparative studies using analogs like 3-cyclohexyl-1,1-dimethylurea () or thiourea derivatives (e.g., 1-allyl-3-cyclohexylthiourea) reveal that diethyl groups enhance lipophilicity (logP >2.5) but reduce aqueous solubility. Cyclohexyl substitution improves metabolic stability compared to aromatic analogs, as shown in microsomal assays .
Q. How should contradictory data in solubility or bioactivity studies be resolved?
- Contradictions often arise from variations in solvent systems (e.g., DMSO vs. aqueous buffers) or assay protocols. Standardize experimental conditions (e.g., USP dissolution apparatus for solubility) and validate bioactivity using orthogonal assays (e.g., SPR binding vs. cell-based functional assays). Statistical tools like Bland-Altman plots can quantify methodological discrepancies .
Methodological Notes
- Data Presentation : Use SI units, significant figures (3–4 decimals for HPLC purity), and IUPAC nomenclature consistently. Include raw spectral data (e.g., NMR shifts, MS fragmentation patterns) in supplementary materials .
- Ethical Compliance : Adopt OECD guidelines for toxicity testing and ensure waste disposal via certified facilities, particularly for halogenated byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
